REACTION_SMILES
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[CH2:15]([SiH:16]([CH2:17][CH3:18])[CH2:19][CH3:20])[CH3:21].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[CH:9]([OH:13])[CH:8]([CH3:14])[CH2:7][CH2:6]2.[Cl:28][CH2:29][Cl:30].[K+:22].[K+:23].[O-:24][C:25]([O-:26])=[O:27]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[CH2:9][CH:8]([CH3:14])[CH2:7][CH2:6]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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COc1ccc2c(c1)CCC(C)C2O
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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COc1ccc2c(c1)CCC(C)C2O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |